molecular formula C11H16N2O7 B12840283 1-(a-D-Mannopyranosyl)thymine

1-(a-D-Mannopyranosyl)thymine

Cat. No.: B12840283
M. Wt: 288.25 g/mol
InChI Key: RMXUFBPORJBBEZ-XAVNFNALSA-N
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Description

1-(a-D-Mannopyranosyl)thymine is a compound that belongs to the class of nucleosides, which are molecules consisting of a nucleobase (thymine in this case) linked to a sugar moiety (a-D-mannopyranose). This compound is significant in the biomedical sector, particularly in the field of therapeutics, where it serves as an agent against specific viral infections, especially those caused by thymidine kinase-deficient viruses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(a-D-Mannopyranosyl)thymine typically involves the glycosylation of thymine with a-D-mannopyranose. One common method includes the use of glycosyl donors such as mannopyranosyl bromides or chlorides in the presence of a Lewis acid catalyst like silver triflate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the glycosyl donor .

Industrial Production Methods

Industrial production of this compound may involve enzymatic synthesis using glycosyltransferases, which offer high specificity and yield. The process can be optimized by using recombinant enzymes expressed in microbial hosts, allowing for large-scale production .

Chemical Reactions Analysis

Types of Reactions

1-(a-D-Mannopyranosyl)thymine undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups on the mannopyranose moiety can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form deoxy derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further utilized in different chemical and biological applications .

Scientific Research Applications

1-(a-D-Mannopyranosyl)thymine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs.

    Biology: The compound is studied for its role in cellular processes and its interactions with enzymes and other biomolecules.

    Medicine: It serves as an antiviral agent, particularly against thymidine kinase-deficient viruses, and is being explored for its potential in treating viral infections.

    Industry: The compound is used in the production of pharmaceuticals and as a research tool in the development of new therapeutic agents.

Mechanism of Action

The mechanism of action of 1-(a-D-Mannopyranosyl)thymine involves its incorporation into viral DNA, where it acts as a chain terminator, preventing the elongation of the viral DNA strand. This inhibits the replication of the virus, particularly in thymidine kinase-deficient viruses, which are unable to phosphorylate thymidine analogs . The molecular targets include viral DNA polymerases and other enzymes involved in DNA synthesis .

Comparison with Similar Compounds

Similar Compounds

  • 1-(a-D-Glucopyranosyl)thymine
  • 1-(a-D-Galactopyranosyl)thymine
  • 1-(a-D-Xylopyranosyl)thymine

Uniqueness

1-(a-D-Mannopyranosyl)thymine is unique due to its specific antiviral activity against thymidine kinase-deficient viruses. Its mannopyranosyl moiety provides distinct pharmacokinetic properties, such as improved solubility and stability, compared to other similar nucleoside analogs .

Properties

Molecular Formula

C11H16N2O7

Molecular Weight

288.25 g/mol

IUPAC Name

5-methyl-1-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C11H16N2O7/c1-4-2-13(11(19)12-9(4)18)10-8(17)7(16)6(15)5(3-14)20-10/h2,5-8,10,14-17H,3H2,1H3,(H,12,18,19)/t5-,6-,7+,8+,10+/m1/s1

InChI Key

RMXUFBPORJBBEZ-XAVNFNALSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2C(C(C(C(O2)CO)O)O)O

Origin of Product

United States

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